

# Sulfisoxazole Acetyl: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Sulfisoxazole Acetyl

Cat. No.: B1682511

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This technical guide provides an in-depth analysis of **Sulfisoxazole Acetyl**, a sulfonamide antibiotic. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant technical data.

## Core Chemical and Physical Properties

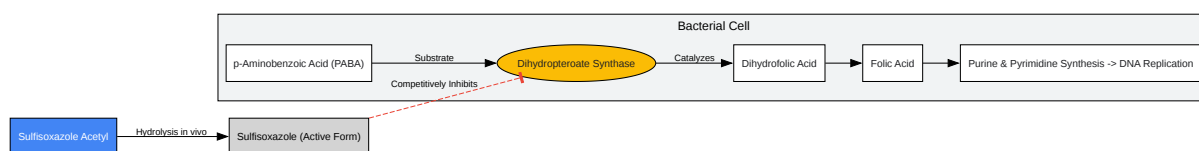
**Sulfisoxazole Acetyl** is the N1-acetyl derivative of sulfisoxazole.[1] This modification results in a compound that is less soluble in water and is hydrolyzed in vivo to the active drug, sulfisoxazole.[2] The key quantitative properties of **Sulfisoxazole Acetyl** are summarized in the table below.

Property	Value	Source
Molecular Formula	C13H15N3O4S	[1][3][4][5]
Molecular Weight	309.34 g/mol	[1][3][4][5][6]
CAS Number	80-74-0	[1][4]
Appearance	White to off-white solid	[1]
Melting Point	192-195°C	[7]
Water Solubility	0.07 mg/mL at 25°C	[7]

## Mechanism of Action: Inhibition of Folate Synthesis

**Sulfisoxazole Acetyl** exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[1][2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria rely on this pathway to produce essential purines and pyrimidines for DNA synthesis. By blocking this step, **Sulfisoxazole Acetyl** effectively halts bacterial growth and replication.[2][3]

The logical workflow of **Sulfisoxazole Acetyl**'s mechanism of action is depicted in the following diagram:



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Caption: Mechanism of action of **Sulfisoxazole Acetyl**.

## Experimental Protocols: Assessing Antibacterial Efficacy

A standard method to evaluate the antibacterial activity of **Sulfisoxazole Acetyl** is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

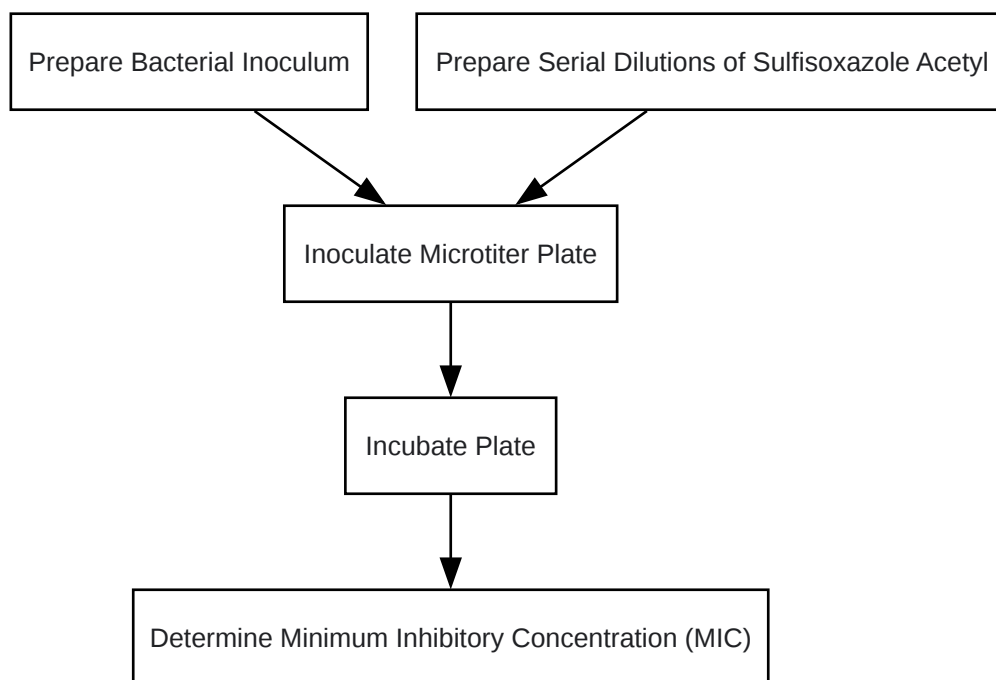
Objective: To determine the lowest concentration of **Sulfisoxazole Acetyl** that inhibits the visible growth of a specific bacterial strain.

Methodology:

- **Preparation of Bacterial Inoculum:** A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
- **Serial Dilution of **Sulfisoxazole Acetyl**:** A stock solution of **Sulfisoxazole Acetyl** is prepared in an appropriate solvent, such as DMSO.[8] A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing broth medium.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- **Incubation:** The plate is incubated under optimal conditions (e.g., temperature, time) for the specific bacterial strain.
- **Determination of MIC:** The MIC is determined as the lowest concentration of **Sulfisoxazole Acetyl** at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
- **Controls:** Positive (no antibiotic) and negative (no bacteria) controls are included to ensure the validity of the experiment.

This in vitro experimental workflow provides a quantitative measure of the antibacterial potency of **Sulfisoxazole Acetyl** against various bacterial species.

The logical flow for a generalized experimental protocol is illustrated below:



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Caption: General experimental workflow for MIC determination.

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